Butane-1,4-diyl bis(3-methylbutanoate)
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Overview
Description
Butane-1,4-diyl bis(3-methylbutanoate) is an organic compound with the molecular formula C14H26O4. It is a diester derived from butane-1,4-diol and 3-methylbutanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(3-methylbutanoate) typically involves the esterification of butane-1,4-diol with 3-methylbutanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of butane-1,4-diyl bis(3-methylbutanoate) follows a similar esterification process but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis(3-methylbutanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield butane-1,4-diol and 3-methylbutanoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Butane-1,4-diol and 3-methylbutanoic acid.
Reduction: Butane-1,4-diol and 3-methylbutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Butane-1,4-diyl bis(3-methylbutanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Explored for its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of butane-1,4-diyl bis(3-methylbutanoate) is primarily based on its ability to undergo hydrolysis and release butane-1,4-diol and 3-methylbutanoic acid. These products can then participate in various biochemical pathways. The ester bonds in the compound are susceptible to enzymatic hydrolysis, which facilitates its breakdown in biological systems .
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): Similar ester structure but with furan-2-carboxylic acid instead of 3-methylbutanoic acid.
Butane-1,4-diyl bis(benzoate): Contains benzoic acid esters instead of 3-methylbutanoic acid esters.
Uniqueness
Butane-1,4-diyl bis(3-methylbutanoate) is unique due to its specific ester groups derived from 3-methylbutanoic acid, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo specific reactions makes it valuable in various applications .
Properties
CAS No. |
1572-76-5 |
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Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4-(3-methylbutanoyloxy)butyl 3-methylbutanoate |
InChI |
InChI=1S/C14H26O4/c1-11(2)9-13(15)17-7-5-6-8-18-14(16)10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
NQPMSMAZLWYHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCCCCOC(=O)CC(C)C |
Origin of Product |
United States |
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